Périodate de tétrabutylammonium

Vue d'ensemble

Description

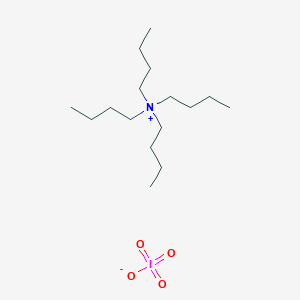

Tetrabutylammonium periodate is a chemical compound with the molecular formula C₁₆H₃₆INO₄. It is a quaternary ammonium salt where the cation is tetrabutylammonium and the anion is periodate. This compound is known for its strong oxidizing properties and is widely used in organic synthesis and various industrial applications.

Applications De Recherche Scientifique

Oxidative Reactions in Organic Synthesis

Epoxidation of Alkenes

One of the notable applications of TBAPI is in the selective epoxidation of alkenes. Research has shown that TBAPI can achieve over 95% selectivity in the epoxidation of unfunctionalized alkenes when used alongside manganese porphyrin catalysts. The presence of nitrogen donors enhances the catalytic activity, demonstrating the importance of electronic and steric factors in these reactions .

Table 1: Epoxidation Selectivity Using TBAPI

| Alkene Type | Selectivity (%) | Catalyst Used |

|---|---|---|

| Unfunctionalized | > 95 | Manganese(III) meso-tetraphenylporphyrin |

| Functionalized | Variable | Manganese(III) meso-tetraphenylporphyrin |

Malaprade Oxidation

TBAPI is also utilized in the Malaprade oxidation, where it cleaves diols into carbonyl compounds. This reaction is crucial for synthesizing valuable intermediates in pharmaceuticals and fine chemicals .

Analytical Chemistry Applications

Potentiometric Titration

TBAPI serves as a strong oxidizing agent in potentiometric titrations, particularly for determining iodide concentrations in various solvents. A study optimized the conditions for titrating tetrabutylammonium iodide (TBAI) using TBAPI, showcasing its effectiveness as an acid indicator during titrations .

Table 2: Potentiometric Analysis Using TBAPI

| Analyte | Methodology | Detection Limit (mg) |

|---|---|---|

| Iodide | Titration with TBAPI | 5 |

| Phenothiazine Derivatives | Oxidimetric Titration with TBAPI | 5 |

Catalytic Reactions

Catalytic Oxidation of Dihydropyridines

In a study focusing on the catalytic oxidation of 1,4-dihydropyridines, TBAPI was employed alongside manganese amino acid Schiff base catalysts. The reaction demonstrated efficient oxidation under mild conditions, highlighting TBAPI's role as a reliable oxidant in complex organic transformations .

Photochemical Applications

Geometric Changes upon Photoexcitation

Recent computational studies have indicated that TBAPI undergoes geometric changes upon photoexcitation, which may facilitate unique chemical pathways in photochemical reactions. This property could open new avenues for utilizing TBAPI in light-driven chemical processes .

Mécanisme D'action

Target of Action

Tetrabutylammonium periodate is primarily used as an oxidizing agent in various chemical reactions . Its primary targets are organic compounds that can undergo oxidation reactions .

Mode of Action

Tetrabutylammonium periodate acts as an oxidizing agent, meaning it has the ability to accept electrons from other compounds during a chemical reaction . This electron transfer results in the oxidation of the target compound .

Biochemical Pathways

The exact biochemical pathways affected by tetrabutylammonium periodate can vary depending on the specific reaction and the compounds involved. It is generally involved in oxidation reactions, which can lead to changes in the structure and properties of the target compounds .

Result of Action

The result of tetrabutylammonium periodate’s action is the oxidation of the target compound . This can lead to various outcomes depending on the specific reaction, such as the synthesis of aryl nitroso derivatives or the formation of an ionic liquid for the synthesis of aromatic carboxylic acids .

Action Environment

The action of tetrabutylammonium periodate can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . These factors can affect the rate and efficiency of the oxidation reactions in which tetrabutylammonium periodate is involved .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrabutylammonium periodate can be synthesized through the reaction of tetrabutylammonium hydroxide with periodic acid. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile. The general reaction is as follows: [ \text{(C₄H₉)₄N(OH)} + \text{H₅IO₆} \rightarrow \text{(C₄H₉)₄N(IO₄)} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, the production of tetrabutylammonium periodate involves the careful control of reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Tetrabutylammonium periodate is primarily known for its oxidation reactions. It can oxidize alcohols to aldehydes or ketones, thiols to disulfides, and thioethers to sulfoxides. The compound is also capable of oxidizing α-hydroxy ketones to α-diketones and α-hydroxy carboxylic acids to carbonyl compounds with decarboxylation.

Common Reagents and Conditions:

Oxidation of Alcohols: Tetrabutylammonium periodate in the presence of Lewis acids such as aluminum chloride or boron trifluoride in aprotic solvents like chloroform or acetonitrile.

Oxidation of Thiols and Thioethers: Similar conditions as above, often with the addition of a catalyst to enhance the reaction rate.

Major Products:

Alcohols to Aldehydes/Ketones: The primary products are aldehydes or ketones, depending on the type of alcohol.

Thiols to Disulfides: The major product is disulfides.

Thioethers to Sulfoxides: The major product is sulfoxides.

Comparaison Avec Des Composés Similaires

Tetrabutylammonium fluoride: Used as a desilylation reagent.

Tetrabutylammonium bromide: A precursor to other tetrabutylammonium salts.

Tetrabutylammonium hydroxide: Used in acid-base reactions.

Tetrabutylammonium hexafluorophosphate: An electrolyte for nonaqueous electrochemistry.

Uniqueness: Tetrabutylammonium periodate is unique due to its strong oxidizing properties and its ability to selectively oxidize a wide range of functional groups under mild conditions. This makes it a valuable reagent in both laboratory and industrial settings.

Activité Biologique

Tetrabutylammonium periodate (TBAP), a quaternary ammonium salt with the formula , is recognized for its significant oxidizing properties and its application in various biochemical reactions. This article explores the biological activity of TBAP, focusing on its mechanisms, applications in oxidation reactions, and potential implications in medicinal chemistry.

TBAP is characterized by its stability and solubility in organic solvents, which enhances its utility in synthetic organic chemistry. The compound acts primarily as an oxidizing agent, facilitating the conversion of alcohols to carbonyl compounds, and has been shown to efficiently oxidize thioethers to sulfoxides . The oxidation mechanism typically involves the formation of high-valent iodine intermediates, which are crucial for the reactivity observed in various substrates.

Applications in Organic Synthesis

- Epoxidation Reactions : TBAP has been employed in highly selective epoxidation reactions of unfunctionalized alkenes. In studies involving manganese porphyrins as catalysts, TBAP demonstrated over 95% selectivity in producing epoxides from alkenes, indicating its effectiveness in facilitating oxidative transformations .

- Oxidative Transformations : TBAP is also used to convert α-hydroxy ketones into α-diketones and α-hydroxy carboxylic acids into their respective carbonyl derivatives. This versatility makes TBAP a valuable reagent in organic synthesis .

- Biological Activity Studies : Recent investigations have highlighted the potential of TBAP-derived products in biological contexts. For instance, compounds synthesized using TBAP have shown inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), suggesting that TBAP can play a role in developing anticancer agents .

Case Study 1: Epoxidation of Alkenes

A study conducted by Mohajer et al. illustrated the use of TBAP for the epoxidation of various alkenes in the presence of manganese porphyrins. The results indicated that electron-rich double bonds exhibited greater reactivity, while sterically hindered alkenes showed reduced conversion rates. The study emphasized the importance of reaction conditions and substrate characteristics on the efficiency of TBAP as an oxidizing agent .

| Substrate Type | Epoxidation Yield (%) | Comments |

|---|---|---|

| Unfunctionalized Alkenes | > 95 | High selectivity achieved |

| Sterically Hindered Alkenes | < 50 | Lower reactivity observed |

Case Study 2: Biological Activity Against Cancer

Research on TBAP-derived compounds revealed significant biological activity against cancer cell lines. Compounds synthesized from ergosterol acetate using TBAP showed low micromolar inhibition against MCF-7 cells, indicating potential for therapeutic applications .

| Compound Type | IC50 (µM) MCF-7 | IC50 (µM) PC-3 |

|---|---|---|

| TBAP-derived Adducts | 6.5 | 160 |

| Ergosterol | >100 | >100 |

Propriétés

IUPAC Name |

tetrabutylazanium;periodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.HIO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVXLMQALOZKES-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[O-]I(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65201-77-6 | |

| Record name | Tetrabutylammonium periodate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65201-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium periodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetrabutylammonium periodate?

A1: The molecular formula of tetrabutylammonium periodate is C16H36IN1O4, and its molecular weight is 417.34 g/mol.

Q2: What spectroscopic data are available for tetrabutylammonium periodate?

A2: While the provided abstracts do not detail specific spectroscopic data, researchers frequently employ techniques like NMR, IR, and UV-Vis to characterize TBAPI and monitor reactions. [, , ]

Q3: In what solvents is tetrabutylammonium periodate typically soluble?

A3: TBAPI exhibits solubility in various aprotic organic solvents like chloroform (CHCl3) and acetonitrile (CH3CN). [, , , ]

Q4: Are there stability concerns when using tetrabutylammonium periodate?

A4: While generally stable, TBAPI can be moisture-sensitive. Storage under anhydrous conditions is recommended. [, ]

Q5: How does tetrabutylammonium periodate function as an oxidizing agent?

A5: TBAPI acts as a mild oxygen atom transfer agent, facilitating the oxidation of a variety of functional groups. [, , , , , ]

Q6: What are some common applications of tetrabutylammonium periodate in organic synthesis?

A6: TBAPI finds use in oxidizing:

- Alcohols to carbonyl compounds: [, ]

- α-Hydroxy ketones to α-diketones: []

- α-Hydroxy carboxylic acids to carbonyl compounds (with decarboxylation): []

- Thiols to disulfides: []

- Thioethers to sulfoxides: [, , , ]

- Thioamides to amides: [, ]

- Alkenes to epoxides: [, ]

- 1,4-Dihydropyridines to pyridines: []

- Benzylcarboxylic acid derivatives to carbonyl compounds: []

Q7: Does tetrabutylammonium periodate require catalysts for all oxidation reactions?

A7: While TBAPI can directly oxidize certain substrates, its effectiveness often increases in the presence of catalysts like Lewis acids (e.g., AlCl3, BF3·Et2O) or transition metal complexes (e.g., manganese porphyrins). [, , , , , ]

Q8: Can you provide an example of how tetrabutylammonium periodate is used in conjunction with a catalyst?

A8: In the epoxidation of alkenes, TBAPI serves as the oxidant, while manganese(III) porphyrins, often with imidazole as a co-catalyst, catalyze the reaction. This system enables highly selective epoxidation of unfunctionalized alkenes. [, ]

Q9: What influences the selectivity of tetrabutylammonium periodate in oxidation reactions?

A9: Selectivity is influenced by factors like:

- Substrate structure: Less bulky alkenes with electron-rich double bonds are more reactive in epoxidation. []

- Catalyst structure: In manganese porphyrin-catalyzed reactions, electron-withdrawing and bulky substituents on the porphyrin phenyl groups lower catalytic activity. []

- Axial ligands: The nature of anionic axial ligands in manganese porphyrins significantly impacts catalytic activity in decarboxylation reactions. []

- Additives: Imidazole and its derivatives enhance reactivity and selectivity in both epoxidation and decarboxylation reactions. [, ]

Q10: How is tetrabutylammonium periodate employed in the analysis of sulfur compounds in petroleum?

A10: TBAPI selectively oxidizes sulfides to sulfoxides, facilitating their separation and quantification. Techniques like potentiometric titration [] and positive-ion electrospray Fourier transform ion cyclotron resonance mass spectrometry (ESI FT-ICR MS) [, ] are then employed to analyze the oxidized products, providing insights into the sulfur compound distribution in petroleum samples.

Q11: Is there research on modifying the structure of tetrabutylammonium periodate to enhance its properties?

A11: While the provided abstracts do not directly address structural modifications of TBAPI, the use of cetyltrimethylammonium periodate as an alternative oxidant is mentioned, suggesting an interest in exploring structure-activity relationships. []

Q12: How can the stability of tetrabutylammonium periodate be enhanced?

A12: Storing TBAPI under anhydrous conditions and potentially developing formulations that minimize moisture exposure can improve its stability. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.